molecular formula C10H10O4 B2911907 3-(2-Carboxyethyl)benzoic acid CAS No. 161265-32-3

3-(2-Carboxyethyl)benzoic acid

Cat. No.: B2911907
CAS No.: 161265-32-3
M. Wt: 194.186
InChI Key: XUOCLOJWCPUKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Carboxyethyl)benzoic acid is a compound with the CAS Number: 161265-32-3 . It has a molecular weight of 194.19 and its IUPAC name is this compound . It is also known as 2-(2-carboxyethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H10O4 . The InChI code for this compound is 1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12)(H,13,14) .

Scientific Research Applications

Uses in Food, Cosmetic, Hygiene, and Pharmaceutical Products

3-(2-Carboxyethyl)benzoic acid, a derivative of benzoic acid, is commonly utilized in various industries. Benzoic acid and its derivatives, including this compound, are widely used as antibacterial and antifungal preservatives. They also function as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. These compounds are extensively distributed in the environment, leading to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).

Role in Lanthanide-based Coordination Polymers

This compound derivatives have been utilized in the synthesis of lanthanide coordination compounds. These compounds demonstrate intriguing photophysical properties, useful in the development of new materials for various applications. The coordination polymers show potential in light harvesting and luminescence, indicating their usefulness in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Impact on Dimerization of Benzoic Acid

Studies on benzoic acid, closely related to this compound, have shown that its dimerization is influenced by temperature and solvent properties. This research provides insights into the behavior of carboxylic acid derivatives in different environments, which is critical for understanding and manipulating the chemical properties of these substances (Pham, Taylor, & Henson, 2013).

Antibacterial Activity of Derivatives

Derivatives of this compound have shown significant antibacterial activity. This finding is crucial for the development of new chemotherapeutic agents and drug candidates, as well as for the advancement of antimicrobial treatments (Satpute, Gangan, & Shastri, 2018).

Applications in Crystallography and Magnetism

Research involving benzoic acid derivatives, like this compound, has explored their use in crystallography and magnetism. These studies contribute to the understanding of molecular interactions and the development of materials with specific magnetic properties (Baskett & Lahti, 2005).

Safety and Hazards

The safety information for 3-(2-Carboxyethyl)benzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

3-(2-carboxyethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOCLOJWCPUKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.